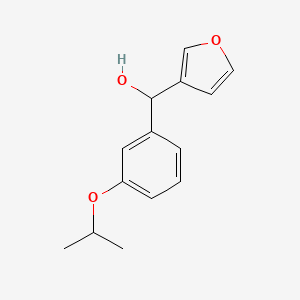

Furan-3-yl(3-isopropoxyphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan-3-yl(3-isopropoxyphenyl)methanol is a chemical compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol . It is categorized under heterocyclic building blocks, specifically furans, and is used primarily for research purposes . This compound features a furan ring attached to a phenyl group substituted with an isopropoxy group and a methanol group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(3-isopropoxyphenyl)methanol typically involves the reaction of furan derivatives with phenyl compounds under specific conditions. One common method includes the use of Grignard reagents, where a furan derivative reacts with a phenyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Furan-3-yl(3-isopropoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.

Reduction: The compound can be reduced to its corresponding alkane using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Introduction to Furan-3-yl(3-isopropoxyphenyl)methanol

This compound is an organic compound with the molecular formula C16H18O3. This compound features a furan ring and a substituted phenyl group, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. Its structure allows for diverse interactions with biological targets, making it a subject of interest in drug development and synthetic organic chemistry.

Applications in Scientific Research

This compound has demonstrated potential across various scientific disciplines:

Pharmaceutical Applications

The compound serves as a scaffold for drug development due to its biological activity. Research indicates that it may interact with specific enzymes or receptors, potentially acting as an enzyme inhibitor or modulator of biochemical pathways. This property makes it a candidate for therapeutic applications in treating diseases related to enzyme dysfunction.

Synthetic Organic Chemistry

In organic synthesis, this compound acts as a building block for creating more complex heterocyclic compounds. Its ability to undergo electrophilic substitution reactions enhances its utility in synthesizing derivatives with varied functionalities.

Materials Science

Due to its unique structural features, this compound can be utilized in the development of novel materials, including polymers and resins. Its capacity for polymerization allows it to form cross-linked networks, essential for thermosetting resins used in coatings and adhesives.

Research has focused on the interactions of this compound with biological targets. For instance:

- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, offering insights into its potential as a therapeutic agent.

- Receptor Binding : Investigations into its binding affinity with various receptors reveal promising results that warrant further exploration in drug design.

Mécanisme D'action

The mechanism of action of Furan-3-yl(3-isopropoxyphenyl)methanol involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Furan-2-yl(3-isopropoxyphenyl)methanol

- Furan-3-yl(4-isopropoxyphenyl)methanol

- Furan-3-yl(3-methoxyphenyl)methanol

Uniqueness

Furan-3-yl(3-isopropoxyphenyl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropoxy group on the phenyl ring can enhance its lipophilicity and potentially improve its membrane permeability .

Activité Biologique

Furan-3-yl(3-isopropoxyphenyl)methanol is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a furan ring and an isopropoxyphenyl group, contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C16H18O3. The furan moiety is a five-membered aromatic ring containing oxygen, while the isopropoxyphenyl group introduces hydrophobic characteristics. This combination allows the compound to interact effectively with various biological targets.

Mechanisms of Biological Activity

Furan derivatives are known for their diverse biological activities, which can be attributed to their ability to undergo various chemical reactions. This compound can participate in:

- Oxidation : The alcohol group can be oxidized to a carbonyl group.

- Reduction : The compound can be reduced to its corresponding alkane.

- Electrophilic Substitution : The furan ring can undergo electrophilic substitution reactions, enhancing its reactivity towards biological targets.

These reactions enable the compound to interact with specific molecular targets, influencing its binding affinity and specificity.

Antimicrobial Activity

Research indicates that furan derivatives exhibit antimicrobial properties. For instance, studies have shown that certain furan compounds selectively inhibit microbial growth and modify enzyme activities, suggesting potential applications in treating infections caused by resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) and other pathogens .

Anti-inflammatory Effects

Furan compounds have also been associated with anti-inflammatory activities. They modulate signaling pathways such as MAPK (mitogen-activated protein kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma), which are crucial in inflammatory responses. This suggests that this compound could be explored for developing anti-inflammatory drugs .

Research Findings and Case Studies

Several studies have investigated the biological activity of furan derivatives:

- Antioxidant Properties : Furan compounds have demonstrated antioxidant activities by scavenging free radicals and inhibiting lipid peroxidation. These properties are vital for protecting cells from oxidative stress .

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's structural specificity influences its anticancer activity, making it a candidate for further pharmacological exploration .

Comparative Analysis of Related Compounds

A comparative analysis highlights the unique aspects of this compound in relation to other furan derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Furan-2-carboxaldehyde | Furan ring with aldehyde group | Used in synthesizing various derivatives |

| 5-Methylfuran | Methyl substitution on furan | Exhibits different reactivity patterns |

| 2-Acetylfuran | Acetyl group on furan | Known for flavoring properties |

| Furan-3-carboxylic acid | Carboxylic acid group on furan | Exhibits strong acidity and reactivity |

This compound stands out due to its combination of hydrophobic and polar characteristics, making it suitable for diverse applications in drug design and materials science.

Propriétés

IUPAC Name |

furan-3-yl-(3-propan-2-yloxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-10(2)17-13-5-3-4-11(8-13)14(15)12-6-7-16-9-12/h3-10,14-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJANCXNSLFNGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.